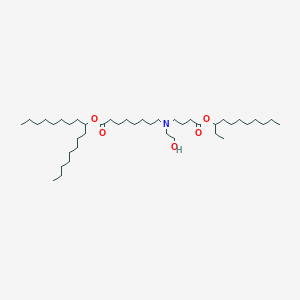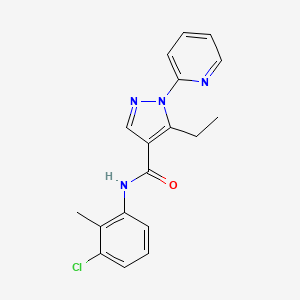
Di(tridecan-5-yl) 8,8'-((2-hydroxyethyl)azanediyl)dioctanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di(tridecan-5-yl) 8,8’-((2-hydroxyethyl)azanediyl)dioctanoate is a complex organic compound with the molecular formula C44H87NO5. It is characterized by its long alkyl chains and the presence of a hydroxyethyl group. This compound is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Di(tridecan-5-yl) 8,8’-((2-hydroxyethyl)azanediyl)dioctanoate typically involves the esterification of tridecan-5-yl alcohol with 8,8’-((2-hydroxyethyl)azanediyl)dioctanoic acid. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of Di(tridecan-5-yl) 8,8’-((2-hydroxyethyl)azanediyl)dioctanoate may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of advanced purification techniques such as distillation and chromatography ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Di(tridecan-5-yl) 8,8’-((2-hydroxyethyl)azanediyl)dioctanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The alkyl chains can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (Cl2, Br2) in the presence of light or a radical initiator.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Di(tridecan-5-yl) 8,8’-((2-hydroxyethyl)azanediyl)dioctanoate is utilized in various fields of scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: Investigated for its potential role in lipid metabolism and as a component in lipid-based drug delivery systems.
Medicine: Explored for its potential use in the formulation of pharmaceuticals, particularly in the development of prodrugs.
Industry: Employed in the production of specialty chemicals and as an additive in lubricants and surfactants.
Mécanisme D'action
The mechanism of action of Di(tridecan-5-yl) 8,8’-((2-hydroxyethyl)azanediyl)dioctanoate involves its interaction with lipid membranes and enzymes involved in lipid metabolism. The hydroxyethyl group can form hydrogen bonds with active sites of enzymes, modulating their activity. The long alkyl chains facilitate the incorporation of the compound into lipid bilayers, affecting membrane fluidity and permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Di(heptadecan-9-yl) 8,8’-((4-hydroxybutyl)azanediyl)dioctanoate
- Dinonyl 8,8’-((2-hydroxyethyl)azanediyl)dioctanoate
Uniqueness
Di(tridecan-5-yl) 8,8’-((2-hydroxyethyl)azanediyl)dioctanoate is unique due to its specific alkyl chain length and the presence of a hydroxyethyl group, which confer distinct physicochemical properties. These properties make it particularly suitable for applications in lipid-based drug delivery and as a model compound in esterification studies.
Propriétés
Formule moléculaire |
C44H87NO5 |
|---|---|
Poids moléculaire |
710.2 g/mol |
Nom IUPAC |
tridecan-5-yl 8-[2-hydroxyethyl-(8-oxo-8-tridecan-5-yloxyoctyl)amino]octanoate |
InChI |
InChI=1S/C44H87NO5/c1-5-9-13-15-19-25-33-41(31-11-7-3)49-43(47)35-27-21-17-23-29-37-45(39-40-46)38-30-24-18-22-28-36-44(48)50-42(32-12-8-4)34-26-20-16-14-10-6-2/h41-42,46H,5-40H2,1-4H3 |
Clé InChI |
MZLWFAUMWVSKBM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(CCCC)OC(=O)CCCCCCCN(CCCCCCCC(=O)OC(CCCC)CCCCCCCC)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


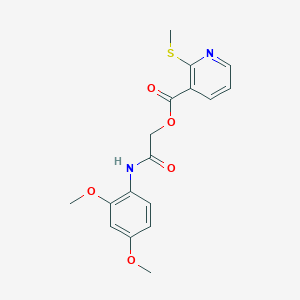

![(4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(methylthio)nicotinate](/img/structure/B13363300.png)
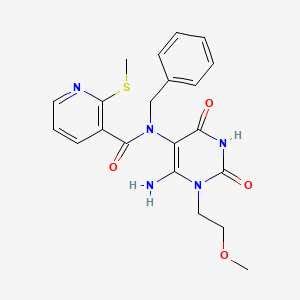
![7-amino-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B13363308.png)
![6-(3,4-Diethoxyphenyl)-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363311.png)
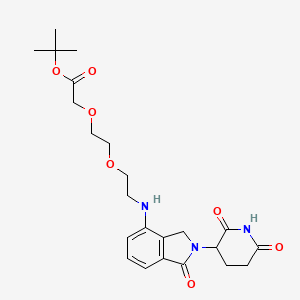
![4-(4-hydroxyquinazolin-2-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]butanamide](/img/structure/B13363338.png)

![4-amino-5-{[(2-phenylethyl)sulfanyl]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B13363358.png)
![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363359.png)
